molecular formula C18H13FN2O4 B5883975 1-(2-fluorophenyl)-5-(3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione

1-(2-fluorophenyl)-5-(3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B5883975
M. Wt: 340.3 g/mol
InChI Key: NWYKELXDOFRNIE-RAXLEYEMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-fluorophenyl)-5-(3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as FM-BZ, is a pyrimidine derivative that has shown great potential in scientific research applications. This compound is of interest due to its unique structure and potential for use as a therapeutic agent.

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-5-(3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it is believed to work through multiple pathways. One proposed mechanism is that it acts as a reactive oxygen species scavenger, which reduces oxidative stress and inflammation. Another proposed mechanism is that it inhibits the activity of certain enzymes and proteins that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 1-(2-fluorophenyl)-5-(3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which can lead to a reduction in the risk of chronic diseases such as cancer, Alzheimer's disease, and cardiovascular disease. It has also been shown to have a neuroprotective effect, which can help prevent neuronal damage and degeneration.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2-fluorophenyl)-5-(3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its high purity and reproducibility. It is also relatively easy to synthesize in large quantities. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its effects.

Future Directions

There are many potential future directions for research on 1-(2-fluorophenyl)-5-(3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of interest is its potential as a therapeutic agent for the treatment of Alzheimer's disease. Another area of interest is its potential as an anticancer agent, particularly in the treatment of breast cancer. Further research is also needed to fully understand its mechanism of action and to identify any potential side effects or limitations for its use in therapeutic applications.

Synthesis Methods

The synthesis of 1-(2-fluorophenyl)-5-(3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione involves the reaction of 2,4,6-trioxo-1,3-dihydropyrimidine with 2-fluorobenzaldehyde and 3-methoxybenzaldehyde in the presence of a base. The resulting product is then purified through recrystallization to obtain 1-(2-fluorophenyl)-5-(3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione in high yield and purity. This synthesis method has been optimized for large-scale production and is reproducible.

Scientific Research Applications

1-(2-fluorophenyl)-5-(3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have potential as a therapeutic agent for the treatment of various diseases. Studies have shown that 1-(2-fluorophenyl)-5-(3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to have potential as a neuroprotective agent and as a treatment for Alzheimer's disease.

properties

IUPAC Name

(5Z)-1-(2-fluorophenyl)-5-[(3-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN2O4/c1-25-12-6-4-5-11(9-12)10-13-16(22)20-18(24)21(17(13)23)15-8-3-2-7-14(15)19/h2-10H,1H3,(H,20,22,24)/b13-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWYKELXDOFRNIE-RAXLEYEMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C\2/C(=O)NC(=O)N(C2=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-1-(2-fluorophenyl)-5-[(3-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.